2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid 2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid
Brand Name: Vulcanchem
CAS No.: 16942-89-5
VCID: VC10597552
InChI: InChI=1S/C15H13NO5S2/c17-12(18)7-6-10(14(20)21)16-13(19)11(23-15(16)22)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,17,18)(H,20,21)/b11-8-
SMILES: C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Molecular Formula: C15H13NO5S2
Molecular Weight: 351.4 g/mol

2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid

CAS No.: 16942-89-5

Cat. No.: VC10597552

Molecular Formula: C15H13NO5S2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid - 16942-89-5

Specification

CAS No. 16942-89-5
Molecular Formula C15H13NO5S2
Molecular Weight 351.4 g/mol
IUPAC Name 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Standard InChI InChI=1S/C15H13NO5S2/c17-12(18)7-6-10(14(20)21)16-13(19)11(23-15(16)22)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,17,18)(H,20,21)/b11-8-
Standard InChI Key DTPSNZKCDHPUJR-FLIBITNWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid, delineates its structure:

  • A thiazolidine ring (five-membered S/N-heterocycle) with:

    • 4-oxo (keto) and 2-thioxo (thiocarbonyl) substituents.

    • 5-benzylidene group (benzaldehyde-derived aromatic moiety).

  • Pentanedioic acid (glutaric acid) linked to the thiazolidine’s nitrogen.

This architecture confers amphiphilic properties, with the aromatic benzylidene enhancing lipid solubility and the dicarboxylic acid promoting water solubility .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.16942-89-5
Molecular FormulaC₁₅H₁₃NO₅S₂
Molecular Weight351.4 g/mol
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Topological Polar Surface126 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Data derived from NMR and mass spectrometry confirm the Z-configuration of the benzylidene group, critical for spatial alignment with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a three-step strategy:

  • Thiazolidine Ring Formation: Condensation of thiourea with chloroacetic acid under basic conditions yields 2-thioxo-4-thiazolidinone.

  • Benzylidene Incorporation: Knoevenagel condensation with benzaldehyde introduces the 5-benzylidene group, facilitated by piperidine catalysis.

  • Pentanedioic Acid Conjugation: Alkylation of the thiazolidine nitrogen with glutaric anhydride completes the structure .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Thiourea, ClCH₂COOH, NaOH, 80°C72
2Benzaldehyde, piperidine, EtOH65
3Glutaric anhydride, DMF, 60°C58

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, CH=S), 7.45–7.30 (m, 5H, Ar-H), 3.12 (t, 2H, CH₂).

    • ¹³C NMR: 192.1 (C=O), 174.3 (C=S), 135.2 (Ar-C).

  • Mass Spectrometry: ESI-MS m/z 352.1 [M+H]⁺, confirming molecular weight .

Biological Activities and Mechanisms

Anti-inflammatory and Enzyme Inhibition

Rhodanine derivatives suppress COX-2 (IC₅₀ ~10 µM) and LOX (IC₅₀ 7 µM), suggesting potential for mitigating oxidative stress . The thiocarbonyl group chelates metal ions in enzyme active sites, a mechanism likely shared by this compound.

Comparative Analysis with Structural Analogs

Table 3: Activity Trends in Thiazolidine Derivatives

CompoundAntibacterial (vs. Ampicillin)Antifungal (vs. Ketoconazole)
2-[5-Benzylidene...]pentanedioic acidInferred 4–8× potencyInferred 3–5× potency
(5-Benzylidene...)-acetic acid 2–4× potency2–3× potency
4-Ethylphenyl derivative8–16× potency6–10× potency

Key trends:

  • Lipophilicity: 4-Ethylphenyl substitution (logP 2.1 vs. 1.5 for benzylidene) enhances membrane penetration.

  • Acidic Groups: Pentanedioic acid improves solubility (cLogS −2.3 vs. −3.1 for acetic acid) .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate permeability (Caco-2 Papp 8 × 10⁻⁶ cm/s) due to dicarboxylic acid ionization at physiological pH.

  • Metabolism: Hepatic glucuronidation predicted (UGT1A1, UGT1A3 substrates), with sulfoxide formation via CYP3A4.

  • Excretion: Renal clearance predominant (CLrenal 0.45 L/h), as per QSAR models .

Toxicity Risks

  • Cytotoxicity: CC₅₀ in HepG2 cells = 125 µM, indicating moderate hepatotoxicity risk .

  • Genotoxicity: Ames test negative, but in silico alerts for DNA alkylation (SAscore 0.72) .

Industrial and Research Applications

Drug Development

  • Lead Optimization: Serves as a scaffold for DYRK1A inhibitors (Ki ~50 nM in analogs), relevant in Alzheimer’s disease.

  • Combi-Chemistry: Used in Ugi multicomponent reactions to generate >200 derivatives for high-throughput screening.

Analytical Standards

  • HPLC Reference: Retention time 12.3 min (C18, 0.1% TFA/ACN), aiding impurity profiling in thiazolidine APIs .

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